(R)-5-Oxotetrahydrofuran-2-carboxylic acid
CAS No.: 53558-93-3
Cat. No.: VC21059799
Molecular Formula: C5H6O4
Molecular Weight: 130.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53558-93-3 |
---|---|
Molecular Formula | C5H6O4 |
Molecular Weight | 130.1 g/mol |
IUPAC Name | (2R)-5-oxooxolane-2-carboxylic acid |
Standard InChI | InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1 |
Standard InChI Key | QVADRSWDTZDDGR-GSVOUGTGSA-N |
Isomeric SMILES | C1CC(=O)O[C@H]1C(=O)O |
SMILES | C1CC(=O)OC1C(=O)O |
Canonical SMILES | C1CC(=O)OC1C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
(R)-5-Oxotetrahydrofuran-2-carboxylic acid is characterized by a tetrahydrofuran ring with a carboxylic acid group at position 2 and a carbonyl group at position 5. This configuration contributes to its lactonic character and influences its chemical reactivity. The compound belongs to the class of gamma-lactones, which are cyclic esters formed from hydroxy acids, specifically derived from 2-hydroxyglutaric acid in this case .
The molecular structure of (R)-5-oxotetrahydrofuran-2-carboxylic acid features a five-membered ring containing four carbon atoms and one oxygen atom, with the carboxylic acid functional group extending from the chiral carbon at position 2 . This specific configuration is essential for its biological activity and chemical properties.
Property | Description |
---|---|
Structural Class | Gamma-lactone |
Ring Structure | Tetrahydrofuran |
Functional Groups | Carboxylic acid at position 2, Carbonyl at position 5 |
IUPAC Name | (R)-5-oxotetrahydrofuran-2-carboxylic acid |
Alternative Names | D-2-HG-lactone |
Chirality | R configuration at carbon-2 |
Stereochemistry
The compound exists in two enantiomeric forms with distinct physical and chemical properties:
-
(R)-(-)-5-oxotetrahydrofuran-2-carboxylic acid
-
(S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid
The (R) configuration at the 2-position is specifically related to (R)-2-hydroxyglutarate, as indicated by its alternative name D-2-HG-lactone . This stereochemistry is crucial for its biological recognition and activity, as most biological processes involving chiral compounds are stereospecific. The difference in optical rotation between the enantiomers (negative for the R form, positive for the S form) provides a means for distinguishing them in analytical settings.
Physical Properties
(R)-5-Oxotetrahydrofuran-2-carboxylic acid is hygroscopic and requires careful handling to prevent moisture interference. It has poor aqueous solubility but is miscible in polar aprotic solvents such as ethyl acetate and methanol. These solubility characteristics are important considerations for both its synthesis and purification, as well as for its use in biological studies where solvent compatibility may be a concern.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic acid typically requires careful control of reaction conditions to ensure high enantiomeric purity. Reactions are often performed in inert atmospheres to prevent moisture interference, as the compound is hygroscopic. Starting materials may include 2-aminopentanedioic acid or other suitable precursors that can be transformed through appropriate chemical modifications.
The cyclization to form the lactone ring is a critical step in the synthesis, often achieved through intramolecular esterification of the hydroxyl and carboxylic acid groups present in the precursor molecule. This cyclization must be performed under conditions that preserve the stereochemistry at the chiral center to maintain the desired (R) configuration.
Reaction Conditions and Purification
Temperature and solvent choice are critical factors in the synthesis of this compound to minimize racemization and maintain stereochemical purity. Source provides insights into potential purification methods, describing an automated flash chromatography system with a silica C18 pre-packed column, eluting with deionized water/acetonitrile gradient . The fractions containing the pure product are typically combined, concentrated, and freeze-dried .
These purification techniques are essential for obtaining the compound with high purity and enantiomeric excess, which is crucial for research applications where stereochemical purity directly impacts results and interpretations.
Biological Significance and Relationship to 2-Hydroxyglutarate
Relationship to (R)-2-Hydroxyglutarate
(R)-5-Oxotetrahydrofuran-2-carboxylic acid is the lactone form of (R)-2-hydroxyglutarate . This relationship is significant because (R)-2-hydroxyglutarate is a well-known oncometabolite that accumulates in certain cancers due to mutations in isocitrate dehydrogenase (IDH) enzymes. The molecular structures of both compounds are shown in Figure 1 of source , illustrating their chemical relationship.
The interconversion between (R)-2-hydroxyglutarate and its lactone form may occur under specific physiological or pathological conditions, potentially influencing the metabolic profiles observed in disease states. This interconversion could be pH-dependent or influenced by specific enzymes, though the exact mechanisms require further investigation.
Detection in Biological Samples
Initially, 2-HG-lactone was detected by chiral GC-MS as a product of the derivatization of 2-HG with methyl chloroformate (MCF) . Interestingly, while the ratio of derivatization products remained stable in standard samples, it varied in Acute Myeloid Leukemia (AML) serum samples . This observation led to the hypothesis that the lactone was an endogenous metabolite rather than merely a derivatization artifact.
This hypothesis was subsequently confirmed through LC-MS/MS and NMR analysis of underivatized serum extract, providing strong evidence that (R)-5-Oxotetrahydrofuran-2-carboxylic acid exists as a natural metabolite in biological systems . This finding has important implications for understanding metabolic pathways involving 2-hydroxyglutarate and related compounds.
Detection Method | Analytical Approach | Finding |
---|---|---|
Chiral GC-MS | Derivatization with MCF | Initially detected as a derivatization product |
LC-MS/MS | Analysis of underivatized serum | Confirmed as an endogenous metabolite |
NMR Spectroscopy | Analysis of underivatized serum | Provided structural confirmation |
Research Applications
Use in Synthetic Chemistry
While the search results provide limited information on the specific applications of (R)-5-Oxotetrahydrofuran-2-carboxylic acid in research, source mentions the use of (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid in synthetic procedures. This suggests that these compounds have utility in organic synthesis, particularly in the preparation of complex molecules with specific stereochemical requirements.
The carboxylic acid functional group provides a reactive site for further modifications, potentially allowing the compound to serve as a building block in the synthesis of more complex structures. Its chiral nature makes it particularly valuable for asymmetric synthesis where stereocontrol is important.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Various chromatographic techniques have been employed for the detection and quantification of (R)-5-Oxotetrahydrofuran-2-carboxylic acid in biological samples. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) was initially used to detect the compound, albeit as a derivatization product . This technique involves derivatizing the compound with methyl chloroformate (MCF) before analysis, which enhances its volatility and improves detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has also been employed for the analysis of underivatized samples, confirming the presence of the compound as an endogenous metabolite . This technique offers advantages in terms of sensitivity and specificity, allowing for the detection of the compound at low concentrations in complex biological matrices.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the presence of (R)-5-Oxotetrahydrofuran-2-carboxylic acid in biological samples . This technique provides valuable structural information and can help distinguish the lactone from other metabolites. NMR offers the advantage of non-destructive analysis and can provide detailed information about the compound's structure and environment.
Analytical Technique | Application | Advantage | Limitation |
---|---|---|---|
Chiral GC-MS | Detection in biological samples | High sensitivity for derivatized compounds | Requires derivatization |
LC-MS/MS | Confirmation as endogenous metabolite | Can analyze underivatized samples | Complex method development |
NMR Spectroscopy | Structural confirmation | Provides detailed structural information | Lower sensitivity than MS methods |
The choice of analytical method depends on the specific research question, the nature of the sample, and the required sensitivity and specificity. In many cases, complementary techniques may be employed to obtain comprehensive information about the compound's presence, concentration, and structure in biological samples.
Comparison with Related Compounds
Comparison with (R)-2-Hydroxyglutarate
(R)-5-Oxotetrahydrofuran-2-carboxylic acid is the lactone form of (R)-2-hydroxyglutarate . The interconversion between these forms might be influenced by physiological conditions such as pH or the presence of specific enzymes. This interconversion could affect their respective biological activities and roles in disease processes.
(R)-2-Hydroxyglutarate is known to inhibit α-ketoglutarate-dependent dioxygenases, which play important roles in various cellular processes including histone demethylation and DNA demethylation. Whether the lactone form exhibits similar inhibitory effects or has distinct biological activities requires further investigation.
Compound | Structure | Biological Significance | Detection Methods |
---|---|---|---|
(R)-5-Oxotetrahydrofuran-2-carboxylic acid | Gamma-lactone | Endogenous metabolite in AML samples | GC-MS, LC-MS/MS, NMR |
(S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid | Gamma-lactone | Commercially available, used in synthesis | Similar to (R) form |
(R)-2-Hydroxyglutarate | Open-chain hydroxy acid | Oncometabolite in IDH-mutated cancers | Various chromatographic methods |
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